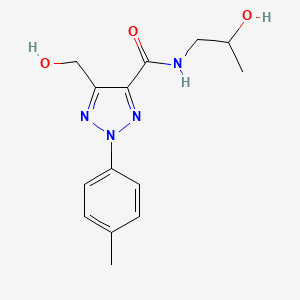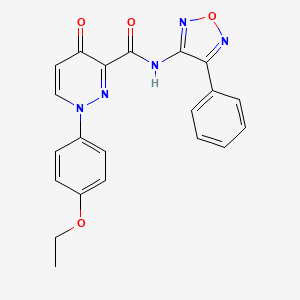
5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The subsequent steps involve the introduction of the hydroxymethyl and hydroxypropyl groups, followed by the attachment of the 4-methylphenyl group. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 5-(carboxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-dihydro-1,2,3-triazole-4-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can influence the compound’s binding affinity and specificity. Additionally, the hydroxymethyl and hydroxypropyl groups can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 5-(hydroxymethyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
- 5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxamide
- 5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
The uniqueness of 5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxymethyl and hydroxypropyl groups enhances its solubility and reactivity, making it a versatile compound for various applications. Additionally, the 4-methylphenyl group contributes to its stability and potential interactions with biological targets.
Properties
Molecular Formula |
C14H18N4O3 |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H18N4O3/c1-9-3-5-11(6-4-9)18-16-12(8-19)13(17-18)14(21)15-7-10(2)20/h3-6,10,19-20H,7-8H2,1-2H3,(H,15,21) |
InChI Key |
PXVPNENRPDIIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC(C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11386995.png)
![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387003.png)
![5-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11387011.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11387015.png)
![1-(4-methylphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387020.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387023.png)
![N-(2,4-dimethylphenyl)-6-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387029.png)
![4-(3-ethoxy-4-propoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387031.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-4-methoxybenzenesulfonamide](/img/structure/B11387043.png)

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one](/img/structure/B11387056.png)

![3-(3-Chlorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea](/img/structure/B11387070.png)
![3-benzyl-11-chloro-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11387072.png)
